Cas no 1361544-42-4 (3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid)

3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid
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- インチ: 1S/C13H9Cl3N2O2/c14-6-3-8(12(16)9(15)4-6)13-10(17)2-1-7(18-13)5-11(19)20/h1-4H,5,17H2,(H,19,20)
- InChIKey: JOIJFKGTOREZQH-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C(=CC=C(CC(=O)O)N=1)N)Cl)Cl
計算された属性
- せいみつぶんしりょう: 329.972961 g/mol
- どういたいしつりょう: 329.972961 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 331.6
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 76.2
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013030957-1g |
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid |
1361544-42-4 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
Alichem | A013030957-500mg |
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid |
1361544-42-4 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
Alichem | A013030957-250mg |
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid |
1361544-42-4 | 97% | 250mg |
504.00 USD | 2021-06-22 |
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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3. Back matter
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acidに関する追加情報
3-Amino-2-(2,3,5-Trichlorophenyl)Pyridine-6-Acetic Acid: A Comprehensive Overview
3-Amino-2-(2,3,5-Trichlorophenyl)Pyridine-6-Acetic Acid, also known by its CAS number 1361544-42-4, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of pyridine derivatives and has garnered significant attention in recent years due to its potential in various fields such as pharmacology, material science, and environmental chemistry. The molecule consists of a pyridine ring substituted with an amino group at position 3 and a trichlorophenyl group at position 2, along with an acetic acid moiety at position 6. These structural features contribute to its distinctive chemical properties and reactivity.
The synthesis of 3-Amino-2-(2,3,5-Trichlorophenyl)Pyridine-6-Acetic Acid involves a series of multi-step reactions that require precise control over reaction conditions. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for producing this compound. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to enhance the yield and purity of the product. These methods not only reduce production costs but also minimize the environmental footprint associated with traditional synthesis techniques.
In terms of applications, 3-Amino-2-(2,3,5-Trichlorophenyl)Pyridine-6-Acetic Acid has shown promise in the pharmaceutical industry as a potential drug candidate. Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery efforts. Recent studies have highlighted its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways. Additionally, this compound has been investigated for its ability to inhibit enzymes involved in cancer progression, suggesting its potential role in anticancer therapy.
Beyond pharmacology, 3-Amino-2-(2,3,5-Trichlorophenyl)Pyridine-6-Acetic Acid has also found applications in material science. Its ability to form stable complexes with metal ions makes it a useful precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the properties of these materials by varying the substituents on the pyridine ring and incorporating different metal ions.
The environmental impact of 3-Amino-2-(2,3,5-Trichlorophenyl)Pyridine-6-Acetic Acid is another area of active research. Given its complex structure and potential bioaccumulation properties, understanding its fate in environmental systems is crucial. Studies have shown that this compound can undergo biodegradation under certain conditions, but further research is needed to assess its long-term effects on ecosystems. Regulatory agencies are increasingly requiring comprehensive environmental assessments for such compounds to ensure their safe use and disposal.
In conclusion, 3-Amino-2-(2,3,5-Trichlorophenyl)Pyridine-6-Acetic Acid, with its CAS number 1361544-42-4, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool in drug discovery, material science, and environmental chemistry. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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